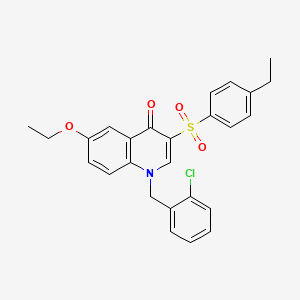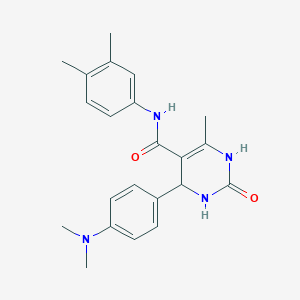![molecular formula C8H13N3OS B2772888 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine CAS No. 2097868-41-0](/img/structure/B2772888.png)
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazoles are a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . Thiomorpholine, on the other hand, is a sulfur-containing heterocycle that is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles generally involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole . The synthesis of thiomorpholine derivatives is not mentioned in the search results.Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles and thiomorpholine can be determined using techniques such as FT-IR, LCMS, and NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles and thiomorpholine can be determined using techniques such as FT-IR, LCMS, and NMR .Applications De Recherche Scientifique
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : 1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties on mild steel in sulphuric acid, showing that these compounds can form protective layers on the metal surface, demonstrating mixed type behaviour of inhibitors. This suggests a potential application for 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine in protecting metals against corrosion (Ammal, Prajila, & Joseph, 2018).
Biological Activity
- Antimicrobial and Anti-TB Activity : A study on a derivative of 1,3,4-oxadiazole highlighted its significant antimicrobial and anti-TB activities, suggesting that compounds within this class, including potentially 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine, could serve as leads for developing new antimicrobial agents (Mamatha S.V et al., 2019).
- Antimicrobial Activities of Azole Derivatives : Research on azole derivatives, including those with 1,3,4-oxadiazole and thiomorpholine components, showed promising antimicrobial activities against various microorganisms, hinting at the potential use of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine in creating new antimicrobial treatments (Serap Başoğlu et al., 2013).
Molecular Organization and Interaction Studies
- Molecular Organization in Lipid Bilayers : Studies on 1,3,4-thiadiazole derivatives within lipid bilayers have shown that these compounds can significantly affect the molecular organization and phase behavior of lipids. This suggests potential applications in modifying membrane properties or studying membrane-associated processes (Dariusz Kluczyk et al., 2016).
Thermodynamic and Physical Property Studies
- Thermo-physical Properties in Solvents : Research on the thermo-physical properties of oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide has provided valuable data on how these compounds interact with solvents at the molecular level, which is crucial for understanding solubility, reactivity, and other chemical properties (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-5-(thiomorpholin-4-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-7-9-8(12-10-7)6-11-2-4-13-5-3-11/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZCTILNIRDBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

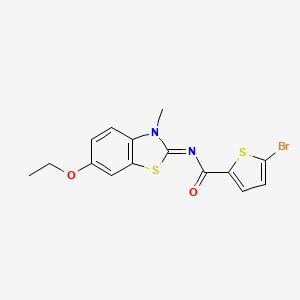

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2772807.png)
![8-Oxobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2772808.png)
![3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2772809.png)
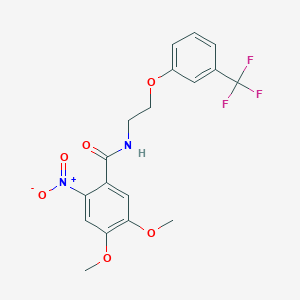
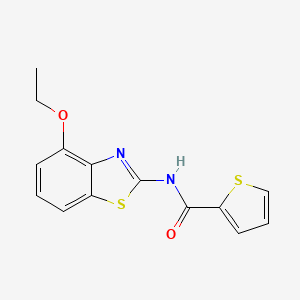
![N-[2-Phenyl-2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2772819.png)
![5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2772820.png)
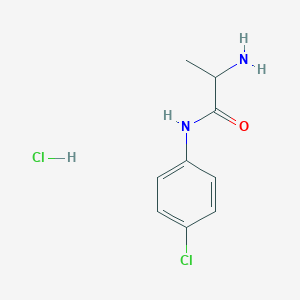
![4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2772823.png)
![4-[(2S,4R)-4-Methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2772824.png)
